Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)-
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Overview
Description
Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a benzene ring, an ethanol group, and a chloromethyl group attached to the alpha carbon. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- typically involves the chloromethylation of benzeneethanol derivatives. One common method is the reaction of benzeneethanol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzeneethanol, alpha-methyl-beta-phenyl-.
Substitution: Benzeneethanol, alpha-hydroxymethyl-beta-phenyl-, Benzeneethanol, alpha-aminomethyl-beta-phenyl-.
Scientific Research Applications
Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological macromolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaS)-
- Benzeneethanol, alpha-(bromomethyl)-beta-phenyl-
- Benzeneethanol, alpha-(hydroxymethyl)-beta-phenyl-
Uniqueness
Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- is unique due to its chiral nature and the presence of a chloromethyl group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .
Properties
IUPAC Name |
3-chloro-1,1-diphenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVYZDFXKPPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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